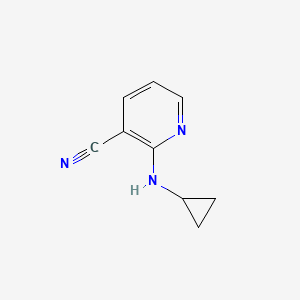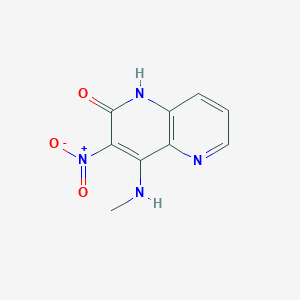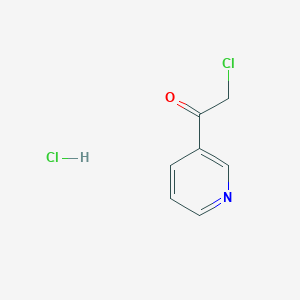
2-氯-1-(吡啶-3-基)乙酮盐酸盐
描述
“2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is a chemical compound with the CAS Number: 61889-48-3 . It has a molecular weight of 192.04 . The IUPAC name for this compound is 2-chloro-1-(3-pyridinyl)ethanone hydrochloride .
Synthesis Analysis
The synthesis of “2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” involves the use of hydrogen chloride and N-chloro-succinimide in diethyl ether and acetic acid . The reaction yields a white solid .Molecular Structure Analysis
The molecular formula of “2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is C7H7Cl2NO . The InChI Code is 1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H .Physical And Chemical Properties Analysis
“2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride” is a solid at room temperature . . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
合成和材料科学应用侯赛因等人(2019 年)的一项研究开发了一种用芘和/或芴部分合成多官能化尼古丁腈的方法。这种方法涉及四组分缩合反应,可以在无金属条件下形成 C-C 和 C-N 键,表明由于合成化合物的强蓝绿色荧光发射而在材料科学中具有潜在应用(侯赛因、埃尔盖斯米和艾哈迈德,2019)。
抗菌活性萨利蒙、萨利赫和侯赛因(2011 年)的研究合成了 1-(5-巯基-1,3,4-恶二唑-2-基)-2-(吡啶-2-基氨基)乙酮,显示出显着的抗菌活性。该化合物的结构得到了红外、核磁共振、质谱和元素分析的支持,表明其在开发新型抗菌剂方面的潜力(萨利蒙、萨利赫和侯赛因,2011)。
催化和有机合成孙等人(2007 年)合成 1-(6-(喹喔啉-2-基)吡啶-2-基)乙酮以制备 NNN 三齿配体,表明该化合物与催化有关。这项工作重点介绍了它在与二氯化铁(II)和二氯化钴(II)形成配合物中的应用,显示了在乙烯反应性,包括低聚和聚合方面的应用前景(孙等人,2007)。
分子结构分析佩尔西诺等人(2006 年)研究了 1,2-二甲氧基-1,2-二(吡啶-2-基)-1,2-乙二醇的分子和晶体结构,提供了对其不稳定性和转化回二酮形式的见解。这项研究有助于理解相关化合物的化学行为和稳定性(佩尔西诺、查佩拉、罗梅罗、罗德里格斯-巴尔巴林和梅伦德斯-布斯塔曼特,2006)。
化学修饰和生物活性安卡蒂和比尔(2010 年)探索了微波辅助合成以生产各种 2-氨基衍生物,展示了 1-(2-氯吡啶-3-基)乙酮在化学修饰中的多功能性。这项工作强调了生成具有多种生物活性的化合物的潜力,包括异噻唑并[5,4-b]吡啶衍生物(安卡蒂和比尔,2010)。
安全和危害
属性
IUPAC Name |
2-chloro-1-pyridin-3-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBIUDEUWYGBHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470249 | |
| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(pyridin-3-YL)ethanone hydrochloride | |
CAS RN |
61889-48-3 | |
| Record name | Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61889-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 77639 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061889483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ketone, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 2-chloro-1-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

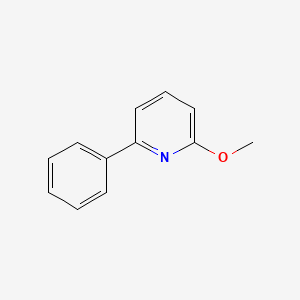
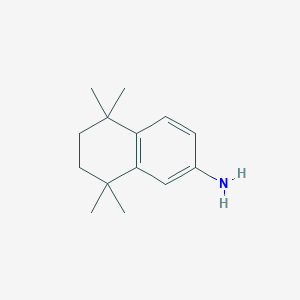

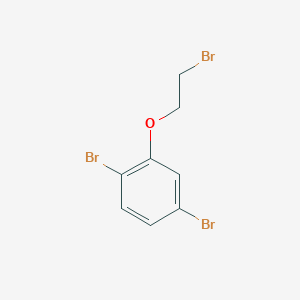
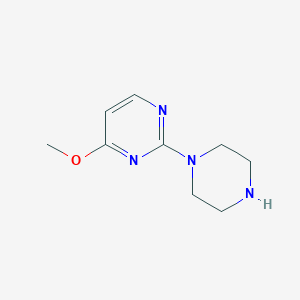
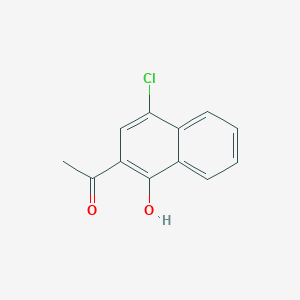
![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
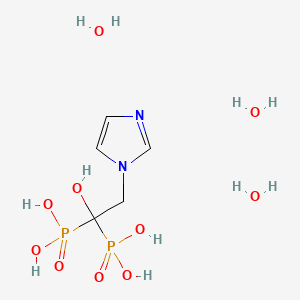
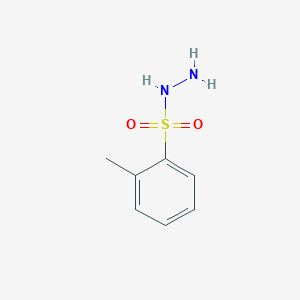
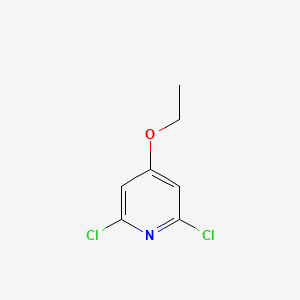
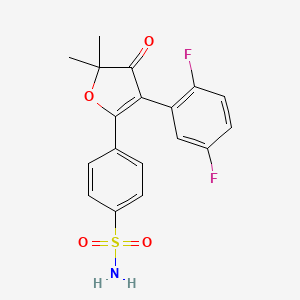
![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
